molecular formula C21H18N4O5S B2843948 1-{[4-(5-乙基-1,2,4-噁二唑-3-基)苯基]磺酰}-N-(3-甲氧基苯基)哌啶-4-甲酰胺 CAS No. 1112013-57-6

1-{[4-(5-乙基-1,2,4-噁二唑-3-基)苯基]磺酰}-N-(3-甲氧基苯基)哌啶-4-甲酰胺

货号 B2843948
CAS 编号: 1112013-57-6
分子量: 438.46
InChI 键: NXVKPZXQVRHPPG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including an oxadiazole ring, a sulfonyl group, a piperidine ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have a variety of biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the oxadiazole ring. The sulfonyl group may introduce some polarity to the molecule, and the piperidine ring could potentially exist in various conformations .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the oxadiazole ring could participate in nucleophilic substitution reactions, and the carboxamide group could be hydrolyzed under acidic or basic conditions .

科学研究应用

抗癌潜力

研究探索了带有 4-哌啶基-1,3,4-恶二唑杂交体的丙酰胺衍生物的合成,突出了它们有希望的抗癌活性。一项研究涉及这些化合物的顺序合成及其作为抗癌剂的评估,一些衍生物与参考药物相比显示出很强的抗癌潜力,表明它们在开发新的抗癌疗法中的用途 (Rehman 等,2018).

抗菌活性

另一个应用领域是合成 2-(5-(1-(苯磺酰)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的 N-取代衍生物,并评估它们的抗菌性能。这些化合物对革兰氏阳性菌和革兰氏阴性菌表现出中等到强烈的活性,表明它们具有作为抗菌剂的潜力 (Khalid 等,2016).

针对阿尔茨海默病的酶抑制

还研究了用于治疗阿尔茨海默病的新型杂环化合物的合成。合成了 3-[(5-{1-[(4-氯苯基)磺酰]-3-哌啶基}-1,3,4-恶二唑-2-基)硫代]丙酰胺的衍生物,并显示出对乙酰胆碱酯酶 (AChE) 的酶抑制活性,乙酰胆碱酯酶是阿尔茨海默病治疗的目标。这项研究指出了此类化合物在开发针对神经退行性疾病的新疗法中的潜力 (Rehman 等,2018).

未来方向

Future research could focus on synthesizing this compound and studying its biological activity. Given the known activities of similar compounds, it could be of interest in the development of new therapeutic agents .

属性

IUPAC Name

7-(2-methoxyethyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-27-8-7-25-20(26)14-9-16-17(29-12-28-16)10-15(14)22-21(25)31-11-18-23-19(24-30-18)13-5-3-2-4-6-13/h2-6,9-10H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVKPZXQVRHPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-methoxyethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。